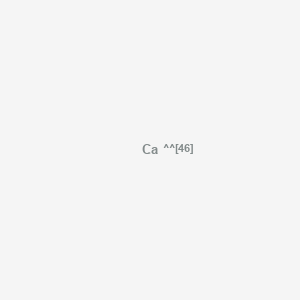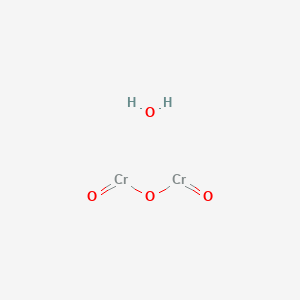
Chromium(III) oxide hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Chromium(III) oxide hydrate can be synthesized through several methods. One common approach involves the hydrothermal reduction of chromium salts, such as chromium nitrate, in the presence of a reducing agent . Another method is the solid-phase hydrolysis of chromo-potassium alum, which involves heating the alum to induce hydrolysis and form the oxide .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of sodium dichromate with sulfur at high temperatures. The reaction proceeds as follows :
Na2Cr2O7+S→Na2SO4+Cr2O3
The resulting chromium(III) oxide is then hydrated to form the hydrate.
化学反应分析
Types of Reactions: Chromium(III) oxide hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with dilute hydrochloric acid to form chromium(III) chloride and water :
Cr2O3+6HCl→2CrCl3+3H2O
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrochloric acid, hydrogen sulfide, and chlorine. These reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving this compound include chromium(III) chloride, chromium(III) sulfide, and various chromium salts. These products are often used in further chemical processes or industrial applications .
科学研究应用
Chromium(III) oxide hydrate has a wide range of scientific research applications. In chemistry, it is used as a catalyst and a precursor for the synthesis of other chromium compounds . In biology and medicine, it is studied for its potential antimicrobial properties and its role in glucose metabolism . Industrially, it is used in the production of ceramics, glass, and pigments due to its stability and color properties .
作用机制
The mechanism by which chromium(III) oxide hydrate exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, chromium(III) ions are essential for the metabolism of glucose, insulin, and blood lipids . These ions can interact with cellular components to regulate metabolic processes and improve glucose tolerance .
相似化合物的比较
Chromium(III) oxide hydrate can be compared with other chromium compounds, such as chromium(III) chloride, chromium(III) sulfate, and chromium(III) nitrate . While these compounds share some chemical properties, this compound is unique in its stability and insolubility in water, making it particularly useful in applications requiring durable and stable materials .
List of Similar Compounds:- Chromium(III) chloride (CrCl₃)
- Chromium(III) sulfate (Cr₂(SO₄)₃)
- Chromium(III) nitrate (Cr(NO₃)₃)
- Chromium(III) acetate (Cr(OCOCH₃)₃)
- Chromium(III) fluoride (CrF₃)
- Chromium(III) phosphate (CrPO₄)
属性
IUPAC Name |
oxo(oxochromiooxy)chromium;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Cr.H2O.3O/h;;1H2;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRBOEBOIXOEQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O=[Cr]O[Cr]=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2H2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What happens to coprecipitated iron(III)-chromium(III) oxide hydrate gels upon heating?
A1: When coprecipitated iron(III)-chromium(III) oxide hydrate gels are heated, they undergo a series of transformations. Initially, at 300°C, the surface interaction between the iron and chromium components leads to the formation of poorly ordered γ-Fe2O3 (maghemite) and pseudohydrohematite, where chromium substitutes into the structure. [] Further heating to 460°C initiates the crystallization of rhombohedral α-Fe2O3-Cr2O3 solid solutions. As the temperature rises to 800°C, particle size increases, iron ions cluster, and the hyperfine field values, as measured by Mössbauer spectroscopy, increase. Finally, annealing at 1280°C enhances chromium diffusion within the lattice, leading to a more homogeneous solid solution and generally decreasing hyperfine field values. []
Q2: Does the initial Fe:Cr ratio impact the final structure of the annealed product?
A2: Yes, the initial Fe:Cr ratio plays a crucial role in the final microstructure of the annealed products. [] The research suggests that throughout the nucleation, recrystallization, and growth of α-Fe2O3-Cr2O3 solid solutions, an inhomogeneous triphasic microstructure persists for specific compositions (Fe:Cr weight ratios of 3:7, 5:5, and 7:3). [] This microstructure consists of α-Fe2O3 dissolved in α-Cr2O3, α-Cr2O3 dissolved in α-Fe2O3, and a distinct α-FeCrO3 phase. The presence of this complex microstructure is supported by the observation of broadened composite Mössbauer patterns in samples with the aforementioned Fe:Cr ratios after annealing at 460°C, 800°C, and 1280°C. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

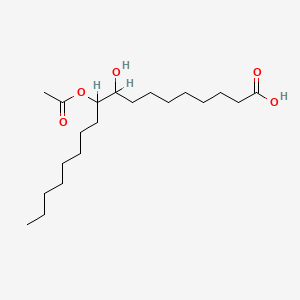
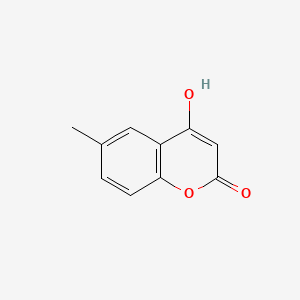
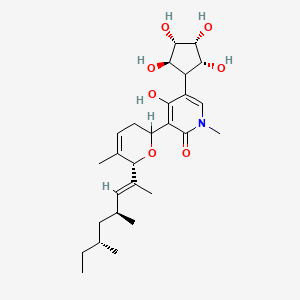
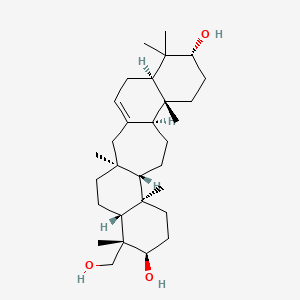
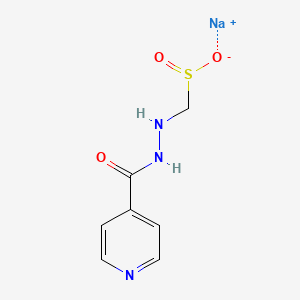
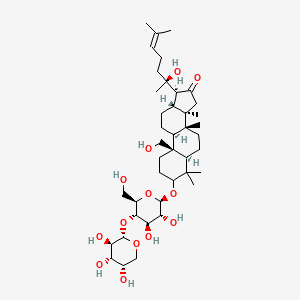
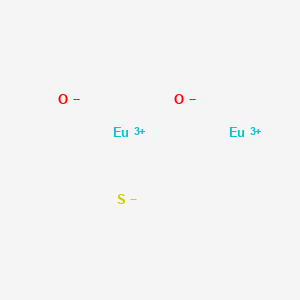
![2-(1H-benzo[d]imidazol-2-yl)-4,5-dihydrooxazole](/img/structure/B576833.png)
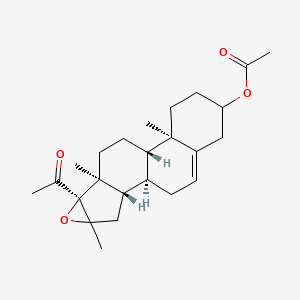
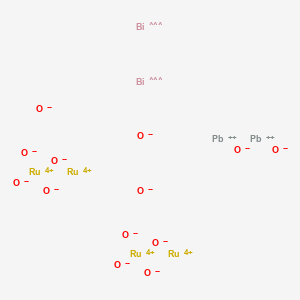
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)

